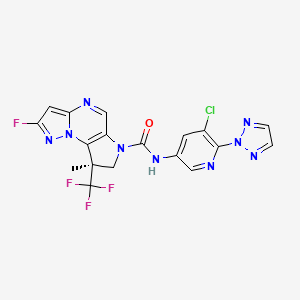
9A59Esa73N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGR-1505 is a potent and orally available allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound has demonstrated significant anti-tumor activity, particularly in the treatment of mature B-cell malignancies. It is currently being evaluated in Phase 1 clinical trials for its efficacy and safety in patients with relapsed or refractory B-cell lymphomas .
Métodos De Preparación
The discovery and synthesis of SGR-1505 involved advanced physics-based modeling techniques combined with machine learning methods. The Schrödinger team explored extensive sets of de novo design ideas to identify a novel hit series. Multi-parameter optimization allowed efficient prioritization of molecules with good potency and drug-like properties. The synthesis involved the creation of 78 compounds in the lead series and 129 compounds overall .
Análisis De Reacciones Químicas
SGR-1505 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s design was optimized using free energy perturbation modeling to predict relative binding energies accurately. This approach allowed the identification of several novel, highly potent series with well-balanced properties .
Aplicaciones Científicas De Investigación
SGR-1505 has shown strong anti-tumor activity alone and in combination with Bruton Tyrosine Kinase inhibitors in multiple in vivo B-cell lymphoma xenograft models. It is being studied for its potential to treat various subtypes of non-Hodgkin’s B-cell lymphomas and chronic lymphocytic leukemia. The compound’s ability to inhibit mucosa-associated lymphoid tissue lymphoma translocation protein 1 makes it a promising candidate for treating diseases associated with lymphocyte regulation .
Mecanismo De Acción
SGR-1505 functions as an allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This protein is a key mediator of nuclear factor kappa B signaling, which is crucial for the survival and proliferation of B-cell lymphomas. By inhibiting mucosa-associated lymphoid tissue lymphoma translocation protein 1, SGR-1505 disrupts this signaling pathway, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
SGR-1505 is compared with other mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitors, such as JNJ-67856633. SGR-1505 has shown excellent potency in biochemical assays and strong anti-proliferative effects on activated B cell-like diffuse large B cell lymphoma cell lines. Its unique combination of high potency, specificity, and favorable drug-like properties makes it a potential best-in-class compound .
Propiedades
Número CAS |
2661481-41-8 |
|---|---|
Fórmula molecular |
C18H12ClF4N9O |
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
(3R)-N-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1 |
Clave InChI |
DEMHKALZEXJNJH-QGZVFWFLSA-N |
SMILES isomérico |
C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
SMILES canónico |
CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)

![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)





![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)



